molecular formula C15H15NO3 B5576060 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 459419-74-0

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5576060
CAS No.: 459419-74-0
M. Wt: 257.28 g/mol
InChI Key: SXEYSBVFUSOIHC-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is 257.10519334 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-8-14(19-2)13(9-10)16-15(18)11-4-6-12(17)7-5-11/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYSBVFUSOIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240816
Record name 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
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Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459419-74-0
Record name 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459419-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID501240816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide on the Toxicity and Safety of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Scientific Context

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide belongs to the N-aryl benzamide class of compounds, a chemical scaffold of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a hydroxyl, an amide linkage, a methoxy group, and an aromatic methyl group—suggests a molecule with the potential for diverse biological interactions. In the absence of direct empirical data, a proactive and scientifically rigorous approach to hazard identification is paramount.

The foundational principle of this guide is the Structure-Activity Relationship (SAR), which posits that the toxicological properties of a chemical are intrinsically linked to its molecular structure. By examining the known hazards of its constituent parts, we can construct a reliable, albeit predictive, safety profile. This methodology is a standard and respected practice in chemical safety assessment, enabling informed decision-making and risk mitigation from the earliest stages of research and development.

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

The hazard assessment for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is derived from the toxicological data of three key structural analogs:

  • Benzamide Core: The fundamental parent structure.

  • 4-Hydroxybenzamide: Represents the substituted benzoyl moiety.

  • 2-Methoxy-5-methylaniline (p-Cresidine): The precursor to the N-aryl substituent, providing critical insight into the potential hazards of this portion of the molecule.

Structure-Activity Relationship Logic cluster_analogs Structural Analogs & Data Sources cluster_hazards Predicted Toxicological Endpoints main 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (Target Compound) acute_tox Acute Toxicity (Oral) Harmful main->acute_tox Predicted Profile irritation Skin & Eye Irritation Category 2 main->irritation Predicted Profile carcinogen Carcinogenicity Suspected Carcinogen (Category 1B/2) main->carcinogen Predicted Profile mutagen Mutagenicity Suspected Mutagen main->mutagen Predicted Profile systemic Systemic Effects Potential for Nephrotoxicity & Methemoglobinemia main->systemic Predicted Profile benzamide Benzamide Core (CAS 55-21-0) benzamide->acute_tox H302 (Harmful) benzamide->mutagen Muta. 2 hydroxybenz 4-Hydroxybenzamide Moiety (CAS 619-57-8) hydroxybenz->irritation H315, H319 aniline N-Aryl Moiety Precursor (2-Methoxy-5-methylaniline) (CAS 120-71-8) aniline->acute_tox H302 (Harmful) aniline->irritation H319 aniline->carcinogen H350 (Carc. 1B) aniline->systemic Aniline Class Hazard caption SAR Logic for Hazard Prediction.

Caption: SAR Logic for Hazard Prediction.

Acute Toxicity

The benzamide scaffold itself is classified as acutely toxic if swallowed. Furthermore, the aniline-derived portion, 2-methoxy-5-methylaniline, is also categorized as harmful if ingested[1][2]. Therefore, it is scientifically prudent to assume that 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is harmful if swallowed . Aniline and its derivatives can also induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, with symptoms including cyanosis, headache, and dizziness[3].

Skin and Eye Irritation

Data for 4-hydroxybenzamide clearly indicates that it is a skin irritant and causes serious eye irritation. The aniline precursor, 2-methoxy-5-methylaniline, is also classified as a serious eye irritant[1]. Given that both key structural components are irritants, the target compound should be handled as a substance that causes skin irritation and serious eye irritation .

Carcinogenicity and Mutagenicity

This is the most significant area of concern derived from the SAR analysis. 2-Methoxy-5-methylaniline (also known as p-Cresidine) is classified as a substance that "May cause cancer" (Carc. 1B)[1][2] . It is listed as reasonably anticipated to be a human carcinogen based on evidence in experimental animals, with the urinary bladder being a primary target organ[4][5]. While the final amide structure may have a different metabolic and toxicological profile than the parent aniline, the potential for carcinogenic risk cannot be dismissed without empirical data. Therefore, this compound must be handled as a suspected human carcinogen .

Additionally, the parent benzamide structure is classified as a suspected mutagen. The combination of these alerts necessitates stringent handling controls.

Systemic and Target Organ Effects

Beyond carcinogenicity, aniline and aminophenol derivatives are known to exhibit target organ toxicity. 4-aminophenol, which shares the hydroxy-aromatic amine feature, is a known nephrotoxin, causing specific damage to renal proximal tubules[6][7]. The mechanism is believed to involve oxidative stress and mitochondrial dysfunction[6]. While structure-specific, the potential for kidney toxicity should be considered a possible long-term health effect.

Summary of Predicted Hazards

The following table synthesizes the predicted hazard profile based on the SAR analysis.

Toxicological EndpointPredicted HazardBasis from Structural AnalogsSource(s)
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)Benzamide and 2-Methoxy-5-methylaniline are both H302.[1][2]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315)Based on 4-Hydroxybenzamide data.-
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation (H319)4-Hydroxybenzamide and 2-Methoxy-5-methylaniline are both H319.[1]
Mutagenicity Suspected Mutagen Based on Benzamide core classification.-
Carcinogenicity Category 1B/2: Suspected of causing cancer (H350/H351)Based on the potent carcinogenicity of 2-Methoxy-5-methylaniline.[1][2][4]
Specific Target Organ Toxicity Potential Nephrotoxin Based on the known nephrotoxicity of 4-aminophenol derivatives.[6][7]

Safety Data Sheet (SDS) Framework

This section translates the predicted toxicological profile into a practical, 16-section SDS format to guide laboratory practice.

SECTION 1: IDENTIFICATION
  • Product Name: 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

  • Synonyms: Not available

  • Recommended Use: For laboratory research and development use only.

  • Restrictions on Use: Not for human or veterinary use.

SECTION 2: HAZARD IDENTIFICATION
  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4), H302

    • Skin Irritation (Category 2), H315

    • Eye Irritation (Category 2), H319

    • Carcinogenicity (Category 1B or 2), H350/H351

  • GHS Label Elements:

    • Pictograms: 💀 (Health Hazard), ! (Exclamation Mark)

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H350/H351: May cause cancer / Suspected of causing cancer.

    • Precautionary Statements:

      • P201: Obtain special instructions before use.

      • P202: Do not handle until all safety precautions have been read and understood.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P308+P313: IF exposed or concerned: Get medical advice/attention.

      • P405: Store locked up.

      • P501: Dispose of contents/container to an approved waste disposal plant.

SECTION 4: FIRST-AID MEASURES
  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

SECTION 7: HANDLING AND STORAGE
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a designated fume hood. Obtain special instructions before use and do not handle until all safety precautions have been read and understood[2]. Handle as a suspected carcinogen.

  • Conditions for Safe Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up[2].

SECTION 8: EXPOSURE CONTROLS / PERSONAL PROTECTION
  • Engineering Controls: Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), full-coverage lab coat, and closed-toe shoes.

    • Respiratory Protection: If dust is generated, a NIOSH-approved P100 particulate respirator is required.

Experimental Protocols and Risk Mitigation

Adherence to a strict protocol is essential when handling compounds with a predicted high-hazard profile. The causality behind these experimental choices is to prevent exposure via all potential routes: inhalation, dermal contact, and ingestion.

Risk Assessment Workflow

A self-validating risk assessment must be performed before any new procedure involving this compound.

Risk_Assessment_Workflow cluster_prep Preparation Phase cluster_control Control Implementation cluster_exec Execution & Review A 1. Review SAR & SDS (Identify Hazards: Carcinogen, Irritant) B 2. Define Procedure (Weighing, Dissolving, Reaction) A->B C 3. Assess Exposure Potential (Dust, Aerosol, Spill) B->C D 4. Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Mitigate Inhalation E 5. Select PPE (Gloves, Goggles, Lab Coat, Respirator) C->E Mitigate Dermal/Eye F 6. Plan Waste Disposal (Designated Hazardous Waste Stream) C->F Mitigate Environmental G 7. Conduct Experiment (Follow Protocol Strictly) D->G E->G F->G H 8. Decontaminate (Work Area, Equipment) G->H I 9. Review & Document (Any Deviations or Incidents) H->I

Caption: Laboratory Risk Assessment Workflow.

Detailed Protocol for Safe Weighing and Handling
  • Preparation: Don all required PPE as specified in Section 8. Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared, sealed container (e.g., a vial with a cap) for weighing. Do not weigh directly onto open paper. If possible, use a balance located within a ventilated enclosure or fume hood.

  • Transfer: To transfer the solid, use a dedicated spatula. To prepare a solution, add the solvent to the vial containing the pre-weighed solid slowly to avoid creating dust.

  • Decontamination: After use, wipe down the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All materials contaminated with the compound (gloves, bench paper, pipette tips, vials) must be disposed of in a clearly labeled, sealed hazardous waste container designated for carcinogenic materials.

Conclusion

While direct toxicological data for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is currently lacking, a structure-activity relationship analysis based on its constituent moieties provides a strong foundation for a precautionary approach to its handling. The analysis points to a profile that includes acute oral toxicity, skin and eye irritation, and, most significantly, a high suspicion of carcinogenicity derived from its 2-methoxy-5-methylaniline substructure.

Researchers and all laboratory personnel must handle this compound with the stringent controls appropriate for a suspected human carcinogen. This includes the mandatory use of engineering controls like fume hoods, comprehensive personal protective equipment, and rigorous decontamination and waste disposal procedures. This guide serves as the authoritative basis for establishing safe laboratory practices until empirical toxicological data becomes available to refine this assessment.

References

  • 2-Methoxy-5-methylaniline Safety Data Sheet. (n.d.). CAS: 120-71-8.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Methoxy-5-methylaniline.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methoxy-5-methylaniline.
  • ECHEMI. (n.d.). 2-Methoxy-5-methylaniline(120-71-8).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline 99% (CAS 120-71-8).
  • Japan Ministry of Health, Labour and Welfare. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference.
  • ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8).
  • Lock, E. A., et al. (n.d.). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed.
  • Chemcess. (2025, September 10). 4-Aminophenol Derivatives.
  • TCI Chemicals. (n.d.). 2-Methoxy-5-methylaniline Product Information.
  • Mohar, V., et al. (2014). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. PubMed.
  • ChemicalBook. (2023, July 14). 4-Aminophenol: Applications and Toxicology.
  • Taylor & Francis Online. (n.d.). 4-aminophenol – Knowledge and References.
  • PubChem. (n.d.). Benzamide (CID 2331). National Center for Biotechnology Information.

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (CAS No. 459419-74-0) is a substituted benzamide derivative frequently utilized as a pharmaceutical intermediate and analytical reference standard. Structurally, the molecule is characterized by a weakly acidic phenolic hydroxyl group, a neutral amide linkage, and a highly hydrophobic 2-methoxy-5-methylphenyl moiety.

Developing a robust analytical method for such compounds requires a deep understanding of their physicochemical behavior in solution. This application note details a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound, grounded in the rigorous validation frameworks established by the ICH Q2(R2) guidelines [1].

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, method development is never a process of trial and error; it is a deterministic exercise driven by the molecule's structure [2].

Physicochemical Profiling & pH Control

The primary challenge in analyzing this compound lies in its phenolic hydroxyl group. Phenols typically exhibit a


 in the range of 8.5 to 9.5 (related p-hydroxybenzamide structures possess a 

of ~8.6) [3, 4].
  • The Causality: If the mobile phase pH is maintained near the analyte's

    
    , the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (phenolate) states. In RP-HPLC, this dual-state presence manifests as severe peak broadening, tailing, and split peaks due to the differing hydrophobicities of the two states.
    
  • The Solution: To enforce a single, neutral protonation state and maximize hydrophobic retention, the mobile phase pH must be strictly controlled at least 2 units below the

    
    . We employ 0.1% Formic Acid (FA)  in the aqueous phase, driving the pH to approximately 2.7.
    
Stationary and Mobile Phase Selection
  • Column Selection: Because the protonated molecule is highly hydrophobic—driven by the methoxy and methyl-substituted aromatic ring—a high-carbon-load C18 stationary phase is selected. The dense C18 bonding provides optimal hydrophobic interaction, while end-capping minimizes secondary interactions with residual surface silanols that cause peak tailing.

  • Solvent Selection: Acetonitrile (ACN) is selected as the organic modifier over methanol. ACN provides lower system backpressure due to its lower viscosity when mixed with water and offers superior UV transparency at the target detection wavelengths (254 nm for the benzamide backbone and 280 nm for the phenol group).

Mandatory Visualization: Method Development Logic

G A Physicochemical Profiling (Phenol pKa ~8.6, Hydrophobic) B Mobile Phase Optimization (0.1% FA, pH ~2.7 to suppress ionization) A->B Drives pH choice C Column Selection (C18 for optimal hydrophobic retention) A->C Drives stationary phase D Gradient Elution Design (Water/ACN to sharpen peaks) B->D C->D E Method Validation (ICH Q2(R2) Parameters) D->E Finalized Method

Figure 1: Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

This protocol is designed as a self-validating system; built-in System Suitability Testing (SST) ensures the instrument is performing optimally before any sample data is accepted.

Reagents and Materials
  • Analyte: 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide standard (Purity

    
     98%).
    
  • Solvents: HPLC-Grade Acetonitrile, LC-MS Grade Formic Acid, and Milli-Q Water (18.2 M

    
    cm).
    
  • Equipment: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).

Chromatographic Conditions
  • Column: ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures retention time reproducibility).

  • Detection Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5.0 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic compound.

  • Dilution: Bring to volume with Milli-Q water. Mix thoroughly.

  • Working Solutions: Dilute the stock solution with sample diluent (50:50 Water:ACN) to prepare calibration standards at 10, 25, 50, 75, and 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.

Data Presentation

Table 1: Gradient Elution Profile

A gradient method is utilized to elute the primary analyte sharply while ensuring any highly retained synthetic impurities are washed from the column.

Time (min)Mobile Phase A (0.1% FA in Water) %Mobile Phase B (Acetonitrile) %Curve Type
0.08020Isocratic Hold
2.08020Linear
10.01090Linear
12.01090Isocratic Wash
12.18020Step Return
16.08020Re-equilibration
Table 2: System Suitability Specifications

Prior to sample analysis, six replicate injections of the 50 µg/mL standard must be performed to validate system readiness.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) %RSD

1.0%
Ensures pump stability and proper column equilibration.
Peak Area %RSD

2.0%
Verifies autosampler precision and detector stability.
Tailing Factor (Tf)

1.5
Confirms successful suppression of phenol ionization.
Theoretical Plates (N)

5,000
Indicates optimal column efficiency and packing integrity.
Table 3: Summary of ICH Q2(R2) Validation Results

The method was validated strictly according to the latest ICH Q2(R2) guidelines for analytical procedures [1].

Validation ParameterMethodologyResult / Acceptance Criteria
Specificity Blank (Diluent) injection vs. StandardNo interfering peaks at analyte RT (~7.4 min).
Linearity 5 concentration levels (10 - 100 µg/mL)

; y-intercept

5% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%Mean recovery: 98.5% - 101.2% (Target: 98-102%).
Precision (Repeatability) 6 replicates at 100% test concentrationPeak Area %RSD = 0.8% (Target:

2.0%).
Limit of Detection (LOD) Calculated via Signal-to-Noise (S/N = 3:1)0.5 µg/mL.
Limit of Quantitation (LOQ) Calculated via Signal-to-Noise (S/N = 10:1)1.5 µg/mL.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. Journal of the American Chemical Society, 120(14), 3540. URL:[Link]

  • ChemBK. p-Hydroxybenzamide - Physico-chemical Properties. URL:[Link]

Solvent selection for dissolving 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (DMSO vs Ethanol)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Optimization for 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Executive Summary

This technical guide provides a rigorous protocol for the solubilization and handling of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (Product No. OTV000063/AldrichCPR).[1] As a lipophilic benzamide derivative containing both hydrogen-bond donating (phenol, amide) and accepting (methoxy, amide carbonyl) groups, this compound presents specific solubility challenges in aqueous biological buffers.

This guide compares Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) as primary vehicles, analyzing their physicochemical interactions with the solute, stability implications, and biological compatibility. We recommend DMSO as the primary solvent for high-concentration stock solutions (>10 mM) due to superior solvation thermodynamics, while Ethanol is reserved for specific evaporation-sensitive applications or in vivo formulations where DMSO intolerance is a limiting factor.[2]

Compound Physicochemical Profile

Understanding the structural determinants of solubility is critical before selecting a solvent system.

FeatureChemical CharacteristicSolvation Implication
Core Structure Benzamide scaffoldRigid planar structure; prone to π-stacking and crystallization.[2]
H-Bond Donor 4-Hydroxy group (Phenol)Requires polar solvents to disrupt intermolecular H-bonding.[2]
Lipophilicity 2-Methoxy, 5-Methyl groupsIncreases LogP; reduces water solubility significantly.[2]
pKa (Calc.) ~9.5 - 10.0 (Phenol)Weakly acidic; solubility may be pH-dependent in aqueous buffers.[2]

Solvent Evaluation: DMSO vs. Ethanol

Dimethyl Sulfoxide (DMSO)[5][6]
  • Mechanism: DMSO is a polar aprotic solvent.[3][4][5] It effectively disrupts the intermolecular hydrogen bonding of the benzamide amide backbone and the phenolic hydroxyl group without donating protons itself. Its high dipole moment stabilizes the polar regions of the molecule, while its methyl groups accommodate the lipophilic phenyl rings.

  • Pros:

    • High Solvency: Typically achieves 50–100 mM concentrations for benzamides.

    • Low Volatility: Stable concentration over time (Boiling point: 189°C).

    • Cryopreservation: Prevents ice crystal formation during stock storage at -20°C.[2]

  • Cons:

    • Hygroscopicity: Absorbs water from air, which can cause compound precipitation over time.

    • Cellular Toxicity: Generally cytotoxic >0.1% (v/v) in sensitive cell lines.

    • Membrane Permeability: Can carry surface contaminants into cells.

Ethanol (EtOH)
  • Mechanism: Ethanol is a polar protic solvent.[5] It solvates via hydrogen bonding (amphiprotic). While effective for many organics, its ability to disrupt the strong crystal lattice of planar benzamides is often inferior to DMSO.

  • Pros:

    • Volatility: Easily removed via evaporation (SpeedVac/Nitrogen stream) for coating plates or solid-state assays.[2]

    • In Vivo Tolerance: Better tolerated in certain animal models (up to 5-10% in specific formulations) compared to DMSO.[2]

  • Cons:

    • Evaporation: Concentration changes rapidly in unsealed vessels, leading to dosing errors.

    • Lower Saturation Limit: Likely 2-5x lower solubility than DMSO for this specific chemotype.[2]

    • Precipitation Risk: "Crash out" is more rapid upon dilution into aqueous media compared to DMSO.

Comparative Data Summary
ParameterDMSO (Recommended)Ethanol (Alternative)
Estimated Solubility High (>25 mg/mL)Moderate (5–10 mg/mL)
Boiling Point 189 °C78 °C
Freezing Point 19 °C (Solidifies at RT)-114 °C
Biological Limit (In Vitro) < 0.1% v/v< 0.5% v/v
Storage Stability Excellent (if sealed)Poor (evaporation risk)

Decision Matrix & Workflow

The following logic gate determines the optimal solvent based on your experimental endpoint.

SolventSelection Start Start: Select Solvent for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cell Culture/Enzymatic) AppCheck->InVitro InVivo In Vivo (Animal Models) AppCheck->InVivo Chemistry Chemical Synthesis/Analysis AppCheck->Chemistry ConcCheck Required Stock Conc. > 10 mM? InVitro->ConcCheck RouteCheck Route of Administration? InVivo->RouteCheck DMSO USE DMSO (Standard Protocol) Chemistry->DMSO General Use ConcCheck->DMSO Yes Ethanol USE ETHANOL (Fresh Prep Only) ConcCheck->Ethanol No (or DMSO sensitive) Oral Oral/IP RouteCheck->Oral IV Intravenous RouteCheck->IV Formulation Use Co-solvent System: 5% DMSO + PEG400 + Saline Oral->Formulation IV->Formulation

Figure 1: Decision matrix for solvent selection based on experimental requirements.[2]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target Concentration: 10 mM Molecular Weight:[2] 257.29 g/mol [2]

  • Calculate Mass: For 1 mL of 10 mM stock, you need 2.57 mg of compound.

    • Note: It is difficult to weigh <5 mg accurately. We recommend weighing ~5-10 mg and adjusting the solvent volume.[2]

  • Weighing: Weigh approx. 5.15 mg of powder into a sterile, O-ring sealed cryovial (glass preferred, or polypropylene). Record exact mass.

  • Volume Calculation:

    
    
    
    • Example: If Mass = 5.20 mg:

      
       (2.02 mL).
      
  • Solubilization: Add the calculated volume of high-grade anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold vial against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "Crash-Out" Prevention (Aqueous Dilution)

Lipophilic benzamides often precipitate when added directly to cell culture media.[2]

  • Intermediate Dilution: Do not add 100% DMSO stock directly to media if the final concentration is high.

  • Stepwise Method:

    • Prepare a 10x working solution in media without serum (serum proteins can bind drug but also mask precipitation).

    • Add stock to the media slowly while vortexing.

    • Inspect for turbidity (cloudiness).

    • Add this 10x solution to your cells.

  • Visual Check: If the solution turns milky, the compound has precipitated. You must lower the concentration or use a carrier (e.g., cyclodextrin).

Troubleshooting & FAQ

Q: My stock solution in DMSO froze during shipping/storage. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at room temperature (or 37°C water bath) and vortex vigorously to ensure the concentration gradient is homogenized before use.

Q: Can I use Ethanol for cell culture? A: Yes, but ethanol evaporates rapidly. If you treat cells in a 37°C incubator, the ethanol in the media may evaporate, potentially altering the osmolarity or drug concentration slightly, though usually negligible at <0.5%. The bigger risk is the evaporation of the stock solution while you are working with it. Keep ethanol stocks on ice and sealed.

Q: The compound precipitates when I add it to PBS. A: This is expected for lipophilic benzamides. PBS has high ionic strength which "salts out" organics.

  • Solution: Dilute into media containing BSA or FBS (proteins help solubilize).

  • Solution: Limit final concentration to < 10 µM if possible.

References

  • Solubility Principles: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
  • DMSO in Biological Assays: Timm, M., et al. (2013). "Dimethyl sulfoxide (DMSO) in cell culture: A systematic review of its toxicity." Cytotechnology. Available at: [Link]

  • Benzamide Chemistry: Ouyang, J., et al. (2019).[6][7] "Solubility and thermodynamic analysis of benzamide in mono-solvents and mixed solvents." Journal of Chemical & Engineering Data.

Sources

Preparation of stock solutions for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Stock Management of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Abstract & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (C₁₅H₁₅NO₃). This compound, characterized by a lipophilic benzamide core and a phenolic hydroxyl group, presents specific solubility and stability challenges—notably oxidative sensitivity and aqueous precipitation.

This protocol is designed for researchers conducting High-Throughput Screening (HTS), IC₅₀ determination, or receptor-ligand binding assays. It prioritizes the prevention of "crash-out" events during serial dilution and the mitigation of oxidative degradation.

Compound Profile & Physicochemical Properties

Understanding the molecular architecture is the first step to successful solubilization. The phenolic moiety acts as a weak acid (pKa ~10) and an oxidation site, while the amide linker provides hydrogen bonding potential.

PropertyValue / DescriptionImplications for Handling
Formula C₁₅H₁₅NO₃Moderate molecular size.[1]
MW 257.29 g/mol Suitable for standard molarity calculations.
Appearance Off-white to beige solidColor change (pinking) indicates oxidation.
Solubility (Water) < 0.1 mg/mL (Poor)Do not use aqueous buffers for stock prep.
Solubility (DMSO) > 25 mg/mL (Excellent)Primary solvent choice.
Solubility (Ethanol) ~10-15 mg/mL (Good)Secondary choice; evaporation risk is higher.
LogP (Predicted) ~3.2Lipophilic; prone to binding plastic surfaces.

Solvent Selection & Strategy

The Gold Standard: Anhydrous DMSO For this assay, Dimethyl Sulfoxide (DMSO) is the required vehicle.

  • Why: DMSO is a dipolar aprotic solvent that disrupts the intermolecular hydrogen bonding of the benzamide crystal lattice more effectively than alcohols.

  • Grade: Use ACS Spectrophotometric Grade or Anhydrous (≥99.9%) .

    • Risk: Standard DMSO is hygroscopic. Absorbed water (even 1-2%) can cause the compound to precipitate over time or hydrolyze the amide bond during long-term storage.

Alternative: Ethanol (EtOH)

  • Use Case: Only if the downstream biological target is known to be hypersensitive to DMSO (e.g., certain electrophysiology setups).

  • Drawback: Ethanol evaporates rapidly, changing the concentration of the stock solution in the vial.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1.0 mL of a 10 mM stock solution.

Step 1: Molar Mass Calculation




Step 2: Weighing & Dissolution
  • Weighing: Weigh approximately 2.6 - 3.0 mg of the solid into a tared, amber glass vial (borosilicate).

    • Note: Do not attempt to weigh exactly 2.57 mg. Weigh a larger amount (e.g., 3.1 mg) and adjust the solvent volume to achieve 10 mM.

  • Volume Adjustment: Calculate the exact volume of DMSO required based on the actual mass weighed.

    • Example: If you weighed 3.14 mg :

      
      
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

Step 3: Aliquoting & Storage
  • Vessel: Use Amber Glass Vials with Teflon-lined caps. Avoid polystyrene (PS) tubes, as lipophilic benzamides can leach into the plastic.

  • Environment: Displace headspace air with Nitrogen or Argon gas to prevent oxidation of the phenolic hydroxyl group.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the preparation workflow.

StockPrep Start Solid Compound (C15H15NO3) Weigh Weigh Mass (m) (Amber Glass Vial) Start->Weigh Calc Calc DMSO Vol V = m / (MW * Conc) Weigh->Calc Dissolve Add DMSO & Vortex (Anhydrous) Calc->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Turbid) Aliquot Aliquot & Purge (N2 Gas) Check->Aliquot Yes Sonicate->Check Store Store -20°C (Dark) Aliquot->Store

Figure 1: Critical workflow for stock preparation. Note the loop at the "Sonicate" step ensures complete solubilization before storage.

Serial Dilution & Assay Readiness

The "Crash-Out" Risk: When diluting a lipophilic stock (in DMSO) into an aqueous assay buffer, the compound may precipitate if the local concentration exceeds its solubility limit.

Best Practice: The Intermediate Dilution Step Do not pipette 10 mM stock directly into the assay well (e.g., 100 µL buffer). The sudden polarity shift causes precipitation.

Protocol:

  • Step A (DMSO Dilution): Perform serial dilutions in 100% DMSO first.

    • Example: Dilute 10 mM stock to 1 mM, 100 µM, 10 µM (all in DMSO).

  • Step B (Aqueous Transfer): Transfer a small volume (e.g., 1 µL) of the DMSO dilution into the assay buffer (e.g., 99 µL).

    • Result: Final DMSO concentration is 1%, and the compound is rapidly dispersed.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter1 1 mM Intermediate (100% DMSO) Stock->Inter1 1:10 Dilution Inter2 100 µM Intermediate (100% DMSO) Inter1->Inter2 1:10 Dilution Well1 Assay Well 1 (10 µM Final, 1% DMSO) Inter1->Well1 1 µL into 99 µL Buffer Well2 Assay Well 2 (1 µM Final, 1% DMSO) Inter2->Well2 1 µL into 99 µL Buffer Buffer Assay Buffer (Aqueous) Buffer->Well1 Buffer->Well2

Figure 2: Recommended dilution scheme (Serial dilution in DMSO followed by single-step aqueous transfer) to minimize precipitation.

Quality Control (QC)

Before running valuable biological assays, validate the stock concentration.

UV-Vis Spectroscopy Method:

  • Dilute the stock 1:1000 in Ethanol (to 10 µM).

  • Measure Absorbance (A) at the

    
     (typically ~250-280 nm for benzamides).
    
  • Use the Beer-Lambert Law:

    
    
    
    • If

      
       (molar extinction coefficient) is unknown, assume 
      
      
      
      for initial estimation, or determine it using a reference standard.

References

  • Sigma-Aldrich. 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide Product Specification.Link

  • National Institutes of Health (NIH). Assay Guidance Manual: Compound Management and Stock Preparation.Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of lipophilic amides).
  • Balakin, K. V., et al. (2004). Comprehensive analysis of chemical solubility in DMSO. Current Drug Discovery Technologies. Link

Sources

Recrystallization techniques for purifying N-(2-methoxy-5-methylphenyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of N-(2-methoxy-5-methylphenyl)benzamides via Recrystallization

Abstract

This technical note provides a comprehensive guide to the purification of N-(2-methoxy-5-methylphenyl)benzamides, a class of compounds with significant interest in pharmaceutical and materials science research. Recrystallization remains a cornerstone technique for the purification of solid organic compounds, offering an unparalleled balance of efficiency, scalability, and cost-effectiveness.[1][2] This document moves beyond a simple procedural outline, delving into the underlying principles of crystallization, strategic solvent selection, and detailed, field-tested protocols for both single-solvent and multi-solvent systems. Troubleshooting advice and methods for purity verification are included to ensure researchers can achieve high-purity materials essential for downstream applications.

The Principle of Recrystallization: A Controlled Purification

Recrystallization is a purification technique that leverages the differences in solubility of a target compound and its impurities within a given solvent at varying temperatures.[3] The fundamental principle is that most solid organic compounds are significantly more soluble in a hot solvent than in the same solvent when it is cold.[4]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5] Any impurities that are insoluble in the hot solvent can be removed at this stage by hot filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals begin to form.[6] The ordered, growing crystal lattice has a strong preference for incorporating molecules of its own kind, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[7] The final pure crystals are then isolated by filtration.[8]

Strategic Solvent Selection for N-(2-methoxy-5-methylphenyl)benzamides

The choice of solvent is the most critical variable for successful recrystallization.[8] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the N-(2-methoxy-5-methylphenyl)benzamide near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[9]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving to form an immiscible liquid layer.[10]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[8]

The structure of N-(2-methoxy-5-methylphenyl)benzamide features a polar amide linkage capable of hydrogen bonding, along with two less polar aromatic rings. This dual character suggests that solvents of intermediate polarity are excellent starting points. Based on literature for structurally similar amides, lower alcohols, ketones, and esters are promising candidates.[11][12]

Table 1: Candidate Solvents for Recrystallization
SolventBoiling Point (°C)Polarity IndexKey Considerations
Ethanol785.2Often an excellent choice for amides; good solubility differential.[11]
Isopropanol824.3Similar to ethanol, slightly less polar.
Acetone565.1Good solvating power, but its low boiling point may be a limitation.[11]
Ethyl Acetate774.4Good intermediate polarity solvent; often used in mixed-solvent systems.[9]
Acetonitrile826.2A polar aprotic solvent that can give very good results for amides.[11]
Toluene1112.4A non-polar option; may be useful if impurities are highly polar.
Water1009.0Unlikely to be a good single solvent due to the compound's aromaticity, but excellent as an "anti-solvent" in mixed systems.[13]

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat flammable organic solvents with an open flame; use a hot plate or heating mantle.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Ethanol is often a successful solvent for N-aryl benzamides.[12]

Step-by-Step Methodology:

  • Solvent Selection: Perform small-scale solubility tests with the solvents listed in Table 1 to identify one that dissolves your crude product when hot but not when cold.[14]

  • Dissolution: Place the crude N-(2-methoxy-5-methylphenyl)benzamide (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add a small portion of the chosen solvent (e.g., ethanol, 5-10 mL) and heat the mixture to a gentle boil with stirring.[5]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[8][14]

  • Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes. Then, transfer the crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

This technique is invaluable when no single solvent has the ideal solubility characteristics.[15] A common and effective pair for compounds like this is Ethanol (solvent) and Water (anti-solvent).[16]

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude N-(2-methoxy-5-methylphenyl)benzamide in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask, following steps 2-3 from Protocol 1.[16]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This point of turbidity is the saturation point.[15]

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.[15][16]

  • Crystallization and Isolation: Proceed with steps 6-10 from the Single-Solvent Recrystallization protocol. The wash solvent in step 9 should be a cold mixture of the two solvents in a ratio that does not dissolve the crystals.

Visualization of Workflows

A clear understanding of the process flow is essential for reproducible results. The following diagrams illustrate the decision-making and procedural steps.

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Protocol cluster_mixed Mixed-Solvent Protocol cluster_finish Isolation & Analysis Start Start with Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Choose_Method Choose Method Solvent_Screen->Choose_Method Dissolve_Single Dissolve in Minimum Hot Solvent Choose_Method->Dissolve_Single Single Solvent Dissolve_Mixed Dissolve in 'Good' Solvent Choose_Method->Dissolve_Mixed Mixed Solvent Cool_Single Slow Cool & Ice Bath Dissolve_Single->Cool_Single Filter Vacuum Filtration Cool_Single->Filter Add_Anti Add Anti-Solvent to Turbidity Dissolve_Mixed->Add_Anti Clarify Re-clarify with 'Good' Solvent Add_Anti->Clarify Cool_Mixed Slow Cool & Ice Bath Clarify->Cool_Mixed Cool_Mixed->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (HPLC, MP, NMR) Dry->Analyze End Pure Product Analyze->End

Caption: General workflow for purification by recrystallization.

Solvent_Logic Compound Compound Properties: N-(2-methoxy-5-methylphenyl)benzamide - Polar Amide Group - Non-polar Aromatic Rings Test_Single Test Single Solvents (Intermediate Polarity) Compound->Test_Single Outcome Ideal Solubility Profile? Test_Single->Outcome Success Proceed with Single-Solvent Recrystallization Outcome->Success Yes Failure No Single Solvent Works Outcome->Failure No Test_Mixed Select Miscible Solvent/Anti-Solvent Pair Failure->Test_Mixed Example_Pair e.g., Ethanol (Solvent) + Water (Anti-Solvent) Test_Mixed->Example_Pair Proceed_Mixed Proceed with Mixed-Solvent Recrystallization Test_Mixed->Proceed_Mixed

Caption: Logic for selecting a recrystallization solvent system.

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to re-concentrate the solution and cool again.[10]- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[14]- Add a "seed crystal" of the pure compound, if available.[17]
"Oiling Out" - The compound's melting point is below the solvent's boiling point.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[17]- Consider switching to a lower-boiling point solvent.
Poor Recovery / Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Recover the compound from the mother liquor by evaporating the solvent and re-crystallizing.[17]- Ensure filtration apparatus is pre-heated for hot filtrations.- Always use a minimum amount of ice-cold solvent for washing.[14]
Colored Crystals - Colored impurities are present.- Treat the hot solution with activated charcoal before filtration.[7][12]

Purity Assessment

After recrystallization, it is imperative to verify the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[8][18]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. The purified product should ideally show a single spot.[19]

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical identity of the compound and detect the presence of any structurally different impurities.

By following these detailed protocols and understanding the principles behind them, researchers can effectively and reliably purify N-(2-methoxy-5-methylphenyl)benzamides, ensuring the high quality of material required for accurate and reproducible scientific outcomes.

References

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • Recrystallization. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Recrystallization1. (n.d.).
  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • Purification of N-Thiazolyl Amide Compounds. (n.d.). Benchchem.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Recrystallization method. (n.d.).
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. (n.d.). Benchchem.
  • Mixed Solvent Recrystallization of Acetanilide. (n.d.).
  • 3.6D: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • 3: Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide. (n.d.). ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021, August 22). MDPI.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Compound 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide. (n.d.). Chemdiv.
  • N-(2-HYDROXY-5-METHYLPHENYL)-4-METHOXYBENZAMIDE. (n.d.). Sigma-Aldrich.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.
  • Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. (n.d.). Benchchem.
  • BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE. (n.d.). precisionFDA.
  • Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methoxy. (n.d.). Cheméo.
  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. (n.d.). PMC.
  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. (n.d.). ResearchGate.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). PMC.

Sources

Troubleshooting & Optimization

Improving synthesis yield of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-OH-BENZ-004

Executive Summary: The Synthetic Challenge

You are encountering low yields in the synthesis of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide . This reaction presents a classic "chemoselectivity vs. steric hindrance" conflict:

  • Steric Hindrance: The amine (2-methoxy-5-methylaniline, also known as p-cresidine) possesses a methoxy group at the ortho position (C2). This creates significant steric bulk near the nucleophilic nitrogen, drastically slowing down the attack on the activated ester.

  • Competitive Nucleophile: The 4-hydroxybenzoic acid contains an unprotected phenol. Under slow reaction conditions (caused by the steric hindrance above), the phenol becomes a competitive nucleophile, leading to O-acylation (ester formation) and oligomerization.[1]

This guide provides a high-yield, chemoselective protocol using T3P® (Propylphosphonic anhydride) to bypass these issues, along with a "Rescue Protocol" for failed batches.

Module 1: Reagent Selection & Reaction Design

Q: Why is my standard EDC/HOBt or DCC coupling failing? A: Standard carbodiimides are often too slow for ortho-substituted anilines. The prolonged reaction time allows the phenolic hydroxyl group to attack the activated O-acylisourea intermediate, forming self-polymerized esters rather than your desired amide.

Q: What is the recommended coupling system? A: We recommend switching to T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF.

  • Why? T3P acts as a dehydrating agent that activates the carboxylic acid into a mixed anhydride. It is highly selective for amines over phenols, minimizing protection steps.[1] It also drives the reaction to completion faster than EDC, overcoming the steric barrier of the 2-methoxy group.

Q: Should I protect the phenolic -OH? A:

  • Strategy A (Direct/Green): Try the T3P method first. It usually tolerates free phenols.

  • Strategy B (Robust): If purity <90% persists, you must protect the phenol as an Acetate (Ac) or Benzyl (Bn) ether.[1] The Acetate is preferred as it can be removed via mild hydrolysis in the same pot.

Module 2: Optimized Experimental Protocol (Direct Coupling)

Objective: Synthesis without phenol protection.

Reagents:
  • Acid: 4-Hydroxybenzoic acid (1.0 equiv)[2]

  • Amine: 2-Methoxy-5-methylaniline (1.1 equiv) [Warning: Carcinogen]

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF or Ethyl Acetate (Concentration: 0.2 M)

Step-by-Step Procedure:
  • Charge: In a dry flask under N₂, dissolve 4-Hydroxybenzoic acid and 2-Methoxy-5-methylaniline in 2-MeTHF.

  • Cool: Cool the mixture to 0–5 °C.

  • Base Addition: Add Pyridine dropwise. (Pyridine is preferred over DIPEA here as it minimizes O-acylation risks via a specific catalytic cycle).

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC/HPLC.[3] If conversion stalls at 50%, heat to 50 °C.[1]

  • Quench: Add water (equal volume). Stir for 15 minutes to hydrolyze excess T3P.

  • Workup: Separate layers. Wash organic layer with:

    • 1M HCl (to remove unreacted aniline and pyridine).

    • Sat. NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Water if necessary.

Module 3: Troubleshooting & Rescue Operations

Issue ObservedRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance of the ortho-methoxy group.Heat: Increase temp to 60°C. Solvent: Switch to DMF (increases rate).
New Spot (Higher Rf) O-Acylation (Ester byproduct). The phenol attacked the acid.Rescue: Treat crude mixture with 1M LiOH in THF/Water (30 min). This selectively hydrolyzes the ester byproduct back to the phenol without breaking the amide bond.
Sticky Gum / Oil Product trapped with T3P salts or oligomers.Trituration: Sonicate the crude oil in cold Et₂O or Hexane/EtOAc (9:1) to induce precipitation.
Purple/Dark Color Oxidation of the aniline (p-cresidine is air-sensitive).Degas: Ensure solvents are degassed. Add sodium metabisulfite to the aqueous wash.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

SynthesisLogic Start Start: 4-OH-Benzoic Acid + 2-OMe-5-Me-Aniline CheckSterics Risk Assessment: Ortho-Methoxy Group Detected Start->CheckSterics SelectReagent Select Coupling Agent CheckSterics->SelectReagent High Steric Hindrance T3P_Route Route A: T3P / Pyridine (Direct Coupling) SelectReagent->T3P_Route Preferred (Green) Protect_Route Route B: Protection Strategy (Acyl/Benzyl Protection) SelectReagent->Protect_Route Legacy/Robust Monitor Monitor HPLC/TLC (4-12 Hours) T3P_Route->Monitor Decision Is Product > 80%? Monitor->Decision Success Workup: Acid/Base Wash Recrystallize Decision->Success Yes Failure Issue: Low Yield or O-Acylation (Ester) Decision->Failure No Failure->Protect_Route If No Reaction Rescue Rescue Protocol: LiOH Hydrolysis of Ester Failure->Rescue If O-Acylation observed Rescue->Success

Caption: Decision tree for navigating steric hindrance and chemoselectivity in benzamide synthesis.

Module 5: Mechanistic Insight (The "Why")

The diagram below details the competition between the desired Amide formation and the undesired Ester formation.

Mechanism Acid Activated Acid (T3P-Anhydride) Amide Target Amide (Thermodynamic Product) Acid->Amide + Amine (Slow Path) Ester Byproduct Ester (Kinetic Trap) Acid->Ester + Phenol (Fast Path) Amine Amine Nucleophile (Slow due to Sterics) Phenol Phenol Nucleophile (Competitive) T3P_Effect T3P/Pyridine Effect: Accelerates Amine Attack T3P_Effect->Acid

Caption: Kinetic competition between N-acylation (desired) and O-acylation (undesired).

References

  • Dunetz, J. R., et al. (2016).[1] T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[4][5] Organic Letters . [1]

  • Basavaprabhu, et al. (2013).[1] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for Organic Synthesis. Synthesis . [1]

  • B. P. Acharya, et al. (2023).[1] Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. ChemRxiv . [1]

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide Product Page. [1]

Sources

Technical Support Center: Optimizing Column Chromatography for Benzamide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of benzamide and its derivatives. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your chromatographic experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the setup of a chromatographic separation for benzamides.

Q1: How do I choose the correct stationary phase for my benzamide derivative?

The choice of stationary phase is the most critical parameter in chromatography, as it dictates the primary mode of interaction and separation. The decision depends entirely on the polarity and structural characteristics of your target benzamide.

Summary of Stationary Phase Options for Benzamide Separation

Stationary Phase TypeChemistryBest Suited ForKey Considerations
Normal-Phase (NP) Polar (e.g., Silica Gel, Alumina)Moderately polar to non-polar benzamides.Silica gel is the most common choice[1]. For basic benzamides that may streak on acidic silica, alumina can be a superior alternative[2].
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Benzamides with some non-polar character; moderately polar compounds[2][3].C18 is a versatile and widely used option[3]. This is the most common mode in HPLC[4].
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amino, Diol)Highly polar and hydrophilic benzamides that show poor retention on reversed-phase columns[2].Requires longer column equilibration times compared to RP chromatography[2].
Ion-Exchange (IEX) Charged Surface (e.g., SCX)Ionizable benzamides (those with acidic or basic functional groups)[2].Separation is based on electrostatic interactions[4]. Requires careful control of mobile phase pH and often requires a salt gradient for elution[2][5].
Chiral Phases Chiral Selectors (e.g., Amylose-based)Separation of benzamide enantiomers[6].Often requires specific mobile phases, such as ethanol/n-hexane mixtures[6].

Causality: The principle of "like dissolves like" is foundational here. A polar stationary phase (Normal-Phase/HILIC) will retain polar molecules more strongly, while a non-polar stationary phase (Reversed-Phase) will retain non-polar molecules. The separation occurs because different compounds in your mixture have varying degrees of interaction with the stationary phase and solubility in the mobile phase[7].

start Start: Characterize Your Benzamide polarity Is the benzamide highly polar and hydrophilic? start->polarity ionizable Is the benzamide ionizable (acidic or basic)? polarity->ionizable No hilich Use HILIC (e.g., Amino, Diol) polarity->hilich Yes chiral Is the goal to separate enantiomers? ionizable->chiral No iex Use Ion-Exchange (IEX) (e.g., SCX for basic compounds) ionizable->iex Yes rp Is the benzamide moderately polar with some non-polar character? chiral->rp No chiral_phase Use a Chiral Stationary Phase (e.g., Amylose-based) chiral->chiral_phase Yes rp_phase Use Reversed-Phase (RP) (e.g., C18, C8) rp->rp_phase Yes np_phase Use Normal-Phase (NP) (e.g., Silica, Alumina) rp->np_phase No (More non-polar)

Caption: Decision workflow for stationary phase selection.
Q2: What is a good starting point for mobile phase selection?

Your mobile phase selection is directly tied to your choice of stationary phase. The goal is to find a solvent system that provides differential solubility for the components in your mixture, leading to separation.

  • Normal-Phase (Silica/Alumina): Start with a non-polar solvent like hexanes or dichloromethane and gradually increase polarity by adding a more polar solvent like ethyl acetate or methanol[1][2]. A good starting point for many benzamides is an ethyl acetate/hexanes mixture[1].

  • Reversed-Phase (C18/C8): The mobile phase is polar. Typically, this involves a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol[2][7].

  • HILIC: The mobile phase is highly organic (e.g., >80% acetonitrile) with a small amount of aqueous solvent[2]. The strong solvent is actually water in this case[2].

Expert Tip: Always start by running a Thin Layer Chromatography (TLC) plate to scout for an appropriate solvent system. For column chromatography, the ideal Rf (retention factor) for your target compound should be approximately 0.3-0.4 to ensure good separation[1].

Q3: Should I use isocratic or gradient elution?

The choice between an isocratic (constant solvent composition) and gradient (changing solvent composition) method depends on the complexity of your sample.

  • Isocratic Elution: This method uses a single, unchanging mobile phase composition throughout the run[8]. It is best for simple mixtures where the components have similar polarities[8][9]. It's simpler to set up and requires no column re-equilibration time after a run[10].

  • Gradient Elution: This method involves gradually increasing the strength of the mobile phase during the separation[11]. This is highly effective for complex mixtures containing compounds with a wide range of polarities[9][11]. It helps to elute strongly retained compounds more quickly and as sharper peaks, improving overall resolution and sensitivity[12].

Authoritative Insight: For developing a new purification method for a reaction mixture with unknown impurities, a gradient elution is almost always the preferred starting point. It provides a comprehensive overview of all components, from highly polar to non-polar, in a single run[9][10].

cluster_0 Isocratic Elution cluster_1 Gradient Elution a1 Time = 0 min 80% A : 20% B a2 Time = 10 min 80% A : 20% B a1->a2 Constant Composition a3 Time = 20 min 80% A : 20% B a2->a3 Constant Composition b1 Time = 0 min 95% A : 5% B b2 Time = 10 min 50% A : 50% B b1->b2 Changing Composition b3 Time = 20 min 5% A : 95% B b2->b3 Changing Composition

Caption: Comparison of Isocratic vs. Gradient elution profiles.
Q4: Why is pH control important when using reversed-phase chromatography for my benzamide?

Many benzamide derivatives contain ionizable functional groups (amines, carboxylic acids, etc.). The charge state of these groups dramatically affects a compound's polarity and, therefore, its retention on a reversed-phase column.

The Causality: The pKa of a functional group is the pH at which it is 50% ionized. For consistent and reproducible retention, you must control the mobile phase pH to ensure your analyte is in a single, stable ionic form (preferably neutral). A common rule of thumb is to adjust the mobile phase pH to be at least 2 units above or below the pKa of your compound.

  • For Basic Benzamides: Using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid) will protonate the basic sites[3]. This results in a single, positively charged species which often produces sharper, more symmetrical peaks.

  • For Acidic Benzamides: A mobile phase buffered at a low pH will keep the acidic group protonated (neutral), increasing its retention on the non-polar C18 column.

Failure to control pH when working near a compound's pKa can lead to split or broad peaks, as the compound exists in a mixture of ionized and neutral forms during separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your separation.

Q1: My peaks are tailing or streaking. What's wrong and how do I fix it?

Peak tailing is one of the most common chromatographic problems. It is often caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload[13].

Troubleshooting Steps:

  • Reduce Sample Load: The most common cause of tailing is simply injecting too much sample onto the column[13]. Dilute your sample or inject a smaller volume and see if the peak shape improves.

  • Check Mobile Phase pH (for RP-HPLC): If your benzamide is basic, strong interactions with residual acidic silanol groups on the silica backbone of the stationary phase can cause tailing[13]. Adding an acidic modifier like 0.1% TFA or formic acid to the mobile phase can protonate your analyte and mask the silanol groups, significantly improving peak shape[3].

  • Use a Mobile Phase Modifier (for NP-HPLC): For basic compounds on silica gel, streaking is a common issue[2]. Adding a small amount of a basic modifier like triethylamine or diethylamine (e.g., 0.1%) to the mobile phase can mitigate these secondary interactions[6].

  • Switch the Stationary Phase: If modifiers do not solve the problem, the stationary phase itself may be the issue. For purifying strongly basic benzamides, switching from acidic silica gel to a more neutral medium like alumina can be an effective solution[2].

start Problem: Peak Tailing/Streaking check_load Is the column overloaded? start->check_load reduce_load Solution: Reduce sample concentration or injection volume. check_load->reduce_load Yes check_ph Is the analyte basic and the stationary phase silica-based? check_load->check_ph No add_modifier Solution: Add a mobile phase modifier (e.g., 0.1% TFA for RP, 0.1% Et3N for NP). check_ph->add_modifier Yes consider_phase Is tailing still present? check_ph->consider_phase No add_modifier->consider_phase switch_phase Solution: Consider an alternative stationary phase (e.g., Alumina for basic compounds, or an end-capped RP column). consider_phase->switch_phase Yes

Caption: Troubleshooting workflow for peak tailing.
Q2: My benzamide is eluting in the solvent front on a reversed-phase column. How do I get it to retain?

This is a classic sign that your compound is too polar for the selected conditions and is not interacting with the non-polar C18 stationary phase[2].

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: The first step is to make the mobile phase as polar as possible. Try running a gradient starting with a very high percentage of water (e.g., 95-100% aqueous)[2].

  • Consider a "Polar-Endcapped" Column: Some reversed-phase columns are specifically designed with surface modifications to better retain polar compounds.

  • Switch to HILIC: If your compound is still unretained even in 100% aqueous mobile phase, it is an ideal candidate for Hydrophilic Interaction Chromatography (HILIC)[2]. In HILIC, a polar stationary phase is used with a highly organic mobile phase. Water is the strong, eluting solvent, and polar compounds are well-retained[2].

Q3: My compound won't elute from the column, or the resolution between peaks is poor.

If the compound will not elute: This indicates the interaction with the stationary phase is too strong.

  • Solution: You must increase the strength of your mobile phase.

    • In Normal-Phase , this means increasing the polarity (e.g., adding more ethyl acetate to your hexane mixture)[1].

    • In Reversed-Phase , this means decreasing the polarity (e.g., adding more acetonitrile to your water mixture)[4].

    • It's also possible the compound decomposed on the column. You can test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed[2].

If resolution is poor: This means the selectivity between your compound and the impurities is not sufficient.

  • Solution:

    • Optimize the Gradient: A slower, more shallow gradient often improves the separation of closely eluting peaks[9].

    • Change the Organic Modifier: In reversed-phase, switching from acetonitrile to methanol (or vice-versa) can alter the selectivity and may resolve overlapping peaks.

    • Change the Stationary Phase: Ultimately, a different stationary phase chemistry may be required to achieve separation[7].

Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent mixture (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain like potassium permanganate.

  • Analysis: Calculate the Rf value for the desired product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3-0.4[1]. This solvent system is your starting point for the column.

Protocol 2: General Procedure for Flash Column Chromatography (Silica Gel)
  • Column Packing: Select an appropriately sized column. Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent (ideally the eluent, but a slightly more polar solvent can be used if necessary)[1]. Carefully apply the sample to the top of the column.

    • Alternative (Dry Loading): If the sample is not very soluble in the eluent, dissolve it in a good solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column[14]. This technique often results in better separation.

  • Elution: Carefully add the eluent to the column. Apply pressure (using a pump or bulb) to begin flowing the solvent through the column. Start with the low-polarity solvent system determined by TLC.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., move from 5% to 10% to 20% ethyl acetate in hexanes)[1]. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzamide.

References
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • BenchChem. (n.d.). Purification of Polar Benzamide Derivatives.
  • Gao, R., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed.
  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
  • BenchChem. (n.d.). N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?
  • SIELC Technologies. (n.d.). Separation of Benzamide, N-(4-amino-2,5-diethoxyphenyl)- on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Waters. (n.d.). Benzamide.
  • Diva-Portal.org. (2022). Investigation of the Adsorption and Retention of Charged Compounds In RPLC.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Multidisciplinary Digital Publishing Institute. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • BenchChem. (n.d.). Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-.
  • Chromatography Forum. (2008). how drug's pKa help in RP-HPLC method development.
  • SciSpace. (2022). Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a.

Sources

Technical Support Center: Resolving 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most common hurdles in in vitro pharmacology: the aqueous insolubility of highly lipophilic small molecules.

This guide specifically addresses the precipitation of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (CAS: 459419-74-0) , a hydrophobic benzamide derivative, in standard cell culture media (e.g., DMEM, RPMI).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound crash out and form cloudy precipitates the moment it touches the media? A: This is a phenomenon known as "solvent shock." 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide contains a lipophilic 2-methoxy-5-methylphenyl ring and an amide core. In a purely aqueous environment, the hydrophobic bulk disrupts the water hydrogen-bond network, while the amide groups strongly prefer self-association (high lattice energy) 1. When you pipette a highly concentrated DMSO stock directly into aqueous media, the DMSO rapidly diffuses away into the water. The compound is left locally supersaturated, exceeding its thermodynamic solubility limit, which causes immediate nucleation and precipitation.

Q2: Can I just increase the final DMSO concentration to keep it soluble? A: No. While DMSO is an excellent primary solvent, exceeding 0.1% to 0.5% (v/v) final concentration in cell culture introduces severe biological artifacts. High DMSO concentrations alter lipid membrane fluidity, induce cellular stress pathways, and trigger transcriptomic shifts, which will confound your assay results.

Q3: Are carrier proteins like Bovine Serum Albumin (BSA) a viable solution? A: Yes, but with significant caveats. BSA contains hydrophobic binding pockets that naturally transport lipophilic molecules 2. However, standard BSA preparations contain trace fatty acids, globulins, and endotoxins that can activate immune cells or alter metabolic pathways 2. If you use BSA, it must be strictly fatty-acid-free, and you must run a vehicle-only BSA control to validate that the observed cellular phenotype is driven by your compound, not the carrier.

Q4: What is the most robust, biologically inert method for delivering this compound to cells? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the gold standard for this class of molecules. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity 3. They encapsulate the hydrophobic benzamide core in a 1:1 stoichiometric ratio, creating a water-soluble "host-guest" complex that prevents precipitation without the biological off-target effects associated with high DMSO or BSA 4.

Part 2: Quantitative Comparison of Solubilization Strategies

To help you select the appropriate method for your specific assay, all quantitative parameters regarding formulation strategies are summarized below.

StrategyMechanism of SolubilizationMax Final Conc. (Est.)Prep TimeBiological Interference
Direct DMSO Addition Solvent dilution< 1 µM< 5 minsHigh (Solvent shock, local toxicity)
Warmed Stepwise Dilution Kinetic control of nucleation~ 10 µM15 minsModerate (Requires ~0.5% DMSO)
BSA Conjugation Hydrophobic pocket binding~ 25 µM2 hoursHigh (Lot variability, lipid contaminants)
HP-β-CD Complexation Host-guest encapsulation> 50 µM24 hoursLow (Chemically defined, inert carrier)

Part 3: Solubilization Pathways & Workflows

G Stock 1000x DMSO Stock (Benzamide Cpd) Direct Direct Addition (Cold Media) Stock->Direct Rapid diffusion Stepwise Stepwise Addition (Warmed Media) Stock->Stepwise Controlled kinetic Carrier HP-β-CD Complexation Stock->Carrier Thermodynamic sink Precip Solvent Shock & Precipitation Direct->Precip Local supersaturation Soluble Stable Aqueous Solution Stepwise->Soluble Prevents nucleation Carrier->Soluble Hydrophobic encapsulation

Fig 1: Kinetic and thermodynamic pathways of benzamide derivative solubilization.

Part 4: Self-Validating Experimental Protocols

Do not just follow these steps blindly; understand that each step is designed to manipulate the thermodynamics of the solution. Every protocol includes a Validation Checkpoint to ensure the system is functioning before you apply the drug to your precious cell cultures.

Protocol A: Warmed Stepwise Dilution (For Low Concentrations <10 µM)

Use this rapid protocol only if your target assay concentration is low and your cells can tolerate up to 0.5% DMSO.

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 200x stock (e.g., 2 mM stock for a 10 µM final concentration).

  • Media Warming (Causality): Pre-warm your complete cell culture media to exactly 37°C in a water bath. Why? Heat increases the kinetic energy of the solvent molecules, lowering the barrier to dispersion and delaying the onset of nucleation.

  • Stepwise Addition: Aliquot 10 mL of the warmed media into a 15 mL conical tube. Place the tube on a vortex mixer set to medium speed.

  • Integration: Using a micropipette, add the DMSO stock drop-by-drop (e.g., 10 µL at a time) directly into the center of the vortex. Do not let the DMSO touch the plastic walls.

  • Validation Checkpoint: Hold the conical tube up to a bright light source against a dark background. If any turbidity, cloudiness, or micro-crystals are visible, the local supersaturation threshold was breached. The protocol has failed; discard and restart. If the solution is optically clear, proceed to cell treatment immediately.

Protocol B: HP-β-CD Carrier Complexation (For High Concentrations 10-100 µM)

Use this protocol for high-concentration dosing where DMSO must be kept near 0% to prevent off-target transcriptomic effects.

Workflow Step1 1. Dissolve Compound in 100% DMSO Step3 3. Dropwise Addition under Vortex Step1->Step3 Step2 2. Prepare 20% (w/v) HP-β-CD in PBS Step2->Step3 Step4 4. Incubate 37°C for 24 hours Step3->Step4 Step5 5. Sterile Filter (0.22 µm) & Dilute in Media Step4->Step5

Fig 2: Step-by-step workflow for HP-β-CD carrier complexation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Stir until completely clear.

  • Stock Preparation: Prepare a highly concentrated stock of the compound in 100% DMSO (e.g., 50 mM).

  • Complexation (Causality): Under continuous stirring or vortexing, add the DMSO stock dropwise into the HP-β-CD solution to reach your desired intermediate concentration (e.g., 1 mM). Why? The cyclodextrin cavity acts as a thermodynamic sink, pulling the hydrophobic compound out of the aqueous phase before it can nucleate.

  • Thermodynamic Incubation: Seal the tube and incubate at 37°C in a shaking incubator (200 RPM) for 24 hours. Why? Host-guest complexation is an equilibrium process. Time and kinetic energy are required to achieve maximum encapsulation efficiency.

  • Filtration: Pass the complexed solution through a 0.22 µm PES syringe filter to sterilize and remove any uncomplexed, precipitated micro-crystals.

  • Validation Checkpoint (Self-Validating System): Measure the UV absorbance of the solution at the compound's

    
     (typically 280-300 nm for substituted benzamides) and compare it to a pre-filtration aliquot. A drop in absorbance of >5% indicates the complexation was incomplete and the free compound was retained on the filter. If absorbance is retained, the complex is stable and ready for dilution into your final cell culture media.
    

Part 5: References

  • Wikipedia. "Benzamide". URL:[Link]

  • MDPI. "Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration". URL:[Link]

  • NIH/PMC. "Cell Culture Models of Fatty Acid Overload: Problems and Solutions". URL:[Link]

  • Cytiva. "Lipids in cell culture media". URL:[Link]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation patterns for the compound 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and extensive data from related chemical structures to forecast the primary fragmentation pathways. This comparative approach offers researchers, scientists, and drug development professionals a robust framework for identifying this compound and its analogues in complex matrices.

Introduction to the Molecule and Mass Spectrometry

4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is a complex aromatic amide containing several key functional groups that dictate its fragmentation behavior under mass spectrometric analysis. Understanding these patterns is crucial for structural elucidation and confirmation. Mass spectrometry, a powerful analytical technique, ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z), providing a "fingerprint" of the molecule's structure. The fragmentation of the molecular ion into smaller, charged particles reveals intricate details about the molecule's constituent parts.

The predicted molecular weight of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (C15H15NO3) is approximately 257.29 g/mol . Therefore, the molecular ion peak (M+) would be expected at an m/z of 257.

Predicted Major Fragmentation Pathways

The fragmentation of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is anticipated to be dominated by the cleavage of its most labile bonds and the formation of stable resonance-stabilized cations. The primary fragmentation pathways are predicted to be initiated by cleavage of the amide bond, followed by subsequent fragmentation of the resulting benzoyl and anilinic moieties.

Primary Fragmentation: Amide Bond Cleavage

The most probable initial fragmentation event is the cleavage of the amide (N-CO) bond. This is a characteristic fragmentation for amides, particularly aromatic amides, leading to the formation of a stable, resonance-stabilized benzoyl cation.[1][2] This cleavage can occur in two ways, resulting in two primary fragment ions:

  • Formation of the 4-hydroxybenzoyl cation (m/z 121): This involves cleavage of the C-N bond, with the positive charge retained on the carbonyl-containing fragment.

  • Formation of the 2-methoxy-5-methylaniline radical cation (m/z 137): This results from the same C-N bond cleavage but with the charge being retained on the aniline portion.

The relative abundance of these initial fragments will depend on their respective stabilities.

M 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (M+) m/z 257 F1 4-hydroxybenzoyl cation m/z 121 M->F1 Amide Cleavage F2 2-methoxy-5-methylaniline radical cation m/z 137 M->F2 Amide Cleavage

Figure 1: Primary amide bond cleavage of the molecular ion.

Secondary Fragmentation of the 4-hydroxybenzoyl Cation (m/z 121)

The 4-hydroxybenzoyl cation is expected to undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule, a common pathway for benzoyl cations.[2]

  • Loss of CO: The ion at m/z 121 is predicted to lose a CO molecule (28 Da) to form a hydroxyphenyl cation at m/z 93 .

This hydroxyphenyl cation may undergo further fragmentation, though these subsequent peaks are likely to be of lower intensity.

F1 4-hydroxybenzoyl cation m/z 121 F3 Hydroxyphenyl cation m/z 93 F1->F3 - CO (28 Da)

Figure 2: Fragmentation of the 4-hydroxybenzoyl cation.

Secondary Fragmentation of the 2-methoxy-5-methylaniline Radical Cation (m/z 137)

The 2-methoxy-5-methylaniline radical cation is also expected to produce a series of characteristic fragment ions:

  • Loss of a methyl radical (•CH3): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 Da), which would result in a fragment ion at m/z 122 .[3]

  • Loss of formaldehyde (CH2O): Aryl ethers are known to undergo rearrangement and lose a neutral formaldehyde molecule (30 Da), leading to a fragment at m/z 107 .[4]

F2 2-methoxy-5-methylaniline radical cation m/z 137 F4 Fragment ion m/z 122 F2->F4 - •CH3 (15 Da) F5 Fragment ion m/z 107 F2->F5 - CH2O (30 Da)

Figure 3: Fragmentation of the 2-methoxy-5-methylaniline radical cation.

Comparison with Alternative Structures

The predicted fragmentation pattern can be compared with the known fragmentation of simpler, related molecules to build confidence in the assignments.

  • Benzamide: The mass spectrum of benzamide is characterized by a molecular ion at m/z 121, a strong peak at m/z 105 due to the formation of the benzoyl cation, and a subsequent fragment at m/z 77 corresponding to the phenyl cation after the loss of CO.[2] This supports the proposed fragmentation of the 4-hydroxybenzoyl moiety.

  • Phenol: The mass spectrum of phenol shows a prominent molecular ion peak and fragmentation involving the loss of CO and C2H2.[5] The stability of the aromatic ring is a key feature.

  • Methoxy-anilines: These compounds typically show fragmentation through the loss of a methyl radical from the methoxy group and can also exhibit cleavage of the amine group.[4]

The fragmentation of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is expected to be a composite of these individual patterns, initiated by the favored amide bond cleavage.

Proposed Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following general protocol using Electron Ionization (EI) Mass Spectrometry is recommended.

Objective: To obtain the mass spectrum of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide and identify its characteristic fragment ions.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the solid 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

    • Ensure the sample is fully dissolved to prevent issues with the injection.

  • GC Separation (Optional but Recommended):

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set an appropriate solvent delay to avoid filament damage from the solvent peak.

  • Data Analysis:

    • Identify the peak corresponding to 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (m/z 257).

    • Identify and annotate the major fragment ions based on the predicted pathways.

    • Compare the relative intensities of the fragment ions to deduce the most favored fragmentation routes.

Summary of Predicted Mass Spectral Data

The following table summarizes the key predicted fragment ions for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.

m/zProposed IdentityOrigin
257Molecular Ion [M]+Intact Molecule
137[2-methoxy-5-methylaniline]+•Amide Cleavage
122[C7H8NO]+Loss of •CH3 from m/z 137
121[4-hydroxybenzoyl]+Amide Cleavage
107[C7H9N]+•Loss of CH2O from m/z 137
93[hydroxyphenyl]+Loss of CO from m/z 121

Conclusion

This guide presents a theoretically grounded prediction of the mass spectrometry fragmentation patterns of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide. The primary fragmentation is expected to be the cleavage of the amide bond, leading to two main fragment ions at m/z 121 and m/z 137. Subsequent fragmentation of these ions is predicted to yield a characteristic pattern that can be used for the identification and structural confirmation of this compound. The provided experimental protocol offers a starting point for obtaining empirical data to validate these predictions. This in-depth analysis serves as a valuable resource for researchers working with this and structurally related molecules.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21397-21405. Retrieved from [Link]

  • de Oliveira, D. N., et al. (2016). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 27(9), 1631-1639. Retrieved from [Link]

  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Comparative Crystallographic Analysis of N-Substituted Benzamides: Structural Dynamics and Solid-State Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Comparison

In medicinal chemistry, the N-substituted benzamide scaffold represents a critical structural evolution from the primary benzamide. While primary benzamides are known for their robust, planar hydrogen-bonding "tapes" in the solid state, N-substitution introduces steric and electronic perturbations that drastically alter crystal packing, solubility, and bioavailability.

This guide objectively compares the crystallographic performance of N-substituted benzamides against primary benzamides and ester analogs . It focuses on the structural consequences of substitution—specifically how the loss of a hydrogen bond donor and the introduction of steric bulk force specific conformational locks, influencing both solid-state stability and protein-ligand docking efficacy.

Structural Mechanism & Causality

To understand the crystallographic data, one must first grasp the competing forces within the lattice. The performance of N-substituted benzamides is dictated by the battle between amide resonance (promoting planarity) and steric hindrance (forcing rotation).

The Torsion Conflict

In primary benzamides, the amide group is typically coplanar with the phenyl ring (


) to maximize 

-conjugation. However, in N-substituted derivatives (especially N-aryl or bulky N-alkyl), the substituent clashes with the ortho-hydrogens of the benzoyl ring.
  • Result: The molecule twists. The phenyl ring rotates out of the amide plane, breaking conjugation but relieving steric strain.

  • Crystallographic consequence: This "twist" prevents the formation of flat, stacked sheets, leading to more complex, often chiral, packing motifs even in achiral space groups.

Diagram: Structural Determinants of Crystal Lattice

The following logic flow illustrates how molecular substitution dictates the final lattice energy and space group selection.

StructuralLogic Input N-Substituted Benzamide (Scaffold) Resonance Amide Resonance (Forces Planarity) Input->Resonance Sterics Steric Clash (N-Substituent vs Ortho-H) Input->Sterics HBond H-Bond Donor Deficit (Only 1 Donor vs 2) Input->HBond Torsion Torsion Angle Rotation (Ph-CO Bond) Resonance->Torsion Opposes Sterics->Torsion Promotes Motif Packing Motif: Centrosymmetric Dimers or Helical Chains Torsion->Motif HBond->Motif Outcome Performance: High Solubility Specific Receptor Docking Motif->Outcome

Figure 1: Decision tree illustrating how steric and electronic factors in N-substituted benzamides drive the transition from planar sheets to complex 3D packing motifs.

Comparative Data Analysis

The following data aggregates trends from the Cambridge Structural Database (CSD) and specific literature case studies (e.g., Etter et al., G. Hua et al.).

Hydrogen Bonding Motifs (The "Supramolecular Synthon")

The most distinct difference lies in the hydrogen bonding patterns.

FeaturePrimary Benzamide (Alternative)N-Substituted Benzamide (Focus)
H-Bond Donors 2 (NH

)
1 (NH-R)
Primary Motif Ribbons/Tapes: Molecules link head-to-tail in infinite 1D chains, often cross-linked into 2D sheets.Dimers or Chains: Often forms discrete centrosymmetric dimers (

motif) or simple

chains.
Lattice Energy High (Robust network, high MP).Moderate (Disrupted network, lower MP usually).
Solubility Lower (Harder to break lattice).Higher (Lipophilic substituents + weaker lattice).
Quantitative Structural Parameters

Comparison of geometric parameters derived from X-ray diffraction data.

ParameterPrimary BenzamideN-MethylbenzamideN-Phenylbenzamide (Benzanilide)
C=O Bond Length 1.24 – 1.26 Å1.23 – 1.24 Å1.22 – 1.24 Å
C-N Bond Length 1.32 – 1.34 Å1.33 – 1.35 Å1.35 – 1.37 Å
Torsion Angle (

)
*
0° – 25° (Planar)20° – 45° (Twisted)45° – 65° (Highly Twisted)
Space Group Trend

(Common)

or


or

*Note: Torsion Angle (


) refers to the angle between the phenyl ring plane and the amide group plane. Higher angles indicate greater "twist" and reduced conjugation.

Experimental Protocols: Crystallization Workflows

Obtaining diffraction-quality crystals of N-substituted benzamides requires different strategies than primary amides due to their increased lipophilicity.

Protocol A: Optimized Vapor Diffusion (Recommended)

Best for: Hydrophobic N-aryl benzamides (e.g., N-phenylbenzamide derivatives).

  • Preparation: Dissolve 10–15 mg of the N-substituted benzamide in 0.5 mL of a "Good Solvent" (THF or DMF). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Reservoir: Place the inner vial inside a larger jar containing 3–5 mL of "Anti-Solvent" (Pentane or Diethyl Ether). Note: The anti-solvent must be more volatile than the good solvent.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48–72 hours as the volatile anti-solvent diffuses into the THF, slowly lowering solubility.

Protocol B: Slow Evaporation (Alternative)

Best for: Polar N-alkyl benzamides.

  • Solvent System: Use a 1:1 mixture of Ethanol:Ethyl Acetate.

  • Concentration: Prepare a near-saturated solution (approx. 20 mg/mL).

  • Vessel: Use a narrow NMR tube or a tall vial to restrict surface area.

  • Control: Cover with Parafilm and poke 2–3 small holes with a needle to control evaporation rate.

  • Timeline: Allow to stand at room temperature for 5–7 days.

Diagram: Crystallization Workflow

Crystallization Sample Raw Compound (>98% Purity) Solvent Solvent Screen (THF vs EtOH) Sample->Solvent Filter Micro-Filtration (Remove Nuclei) Solvent->Filter Method Method Selection Filter->Method Vapor Vapor Diffusion (Hydrophobic) Method->Vapor Evap Slow Evaporation (Polar/Stable) Method->Evap XRay X-Ray Diffraction (Data Collection) Vapor->XRay 2-3 Days Evap->XRay 5-7 Days

Figure 2: Workflow for selecting the optimal crystallization path based on substituent polarity.

Application in Drug Design[3]

Why does this X-ray data matter?

  • Conformational Locking: In drug development (e.g., D2 receptor antagonists like Sulpiride), the biological activity depends on the angle between the aromatic ring and the amide nitrogen. X-ray data confirms if the N-substituent "locks" the molecule into the bioactive conformation found in the protein pocket.

  • Polymorph Screening: N-substituted benzamides are prone to conformational polymorphism. Identifying the most stable polymorph via X-ray is a regulatory requirement to prevent phase changes during storage (e.g., Ritonavir case).

References

  • Etter, M. C., et al. (1990). Structures of N-acetylbenzamide, N-propionylbenzamide and N-butyrylbenzamide and Analysis of Imide Hydrogen-Bond Patterns. Acta Crystallographica Section C.

  • Hua, G., et al. (2021).[1][2] Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Conformer Generator and Analysis of Amide Geometries.

  • Nagy, P., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling.

  • BenchChem Technical Support. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost attention to safety and environmental responsibility. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide, a compound within the broader class of benzamide derivatives. The procedures outlined here are synthesized from established safety data sheets for analogous compounds and best practices in chemical waste management, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Key Hazard Classifications:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

  • Acute Toxicity (Oral, Category 4) : Harmful if swallowed.

  • Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.

Based on these classifications, 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide must be treated as a hazardous substance. A comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the adequacy of engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to the use of appropriate PPE and engineering controls is mandatory.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2]To prevent eye contact which can cause serious irritation.
Skin Protection Chemical-resistant gloves (nitrile rubber recommended) and a lab coat or chemical-resistant apron.[1]To prevent skin contact which can cause irritation.
Respiratory Protection A NIOSH-approved N95 (or equivalent) particulate respirator is recommended if dust or aerosols are generated.[1]To prevent respiratory irritation from inhalation of the compound.
Engineering Controls Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1]To minimize inhalation exposure and contain any potential spills.
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide, from the point of generation to final removal by a licensed waste disposal service.

All waste containing 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide must be segregated from non-hazardous waste at the point of generation. This includes:

  • Unused or Surplus Product: Collect any excess or non-recyclable solid material.[1][2]

  • Contaminated Materials: This includes disposable items such as gloves, weighing papers, and paper towels that have come into contact with the chemical.[1]

  • Rinsate from Empty Containers: The residue in "empty" containers can still pose a hazard.

Proper containment and labeling are crucial for safe storage and transport of chemical waste.

  • Container Selection: Use a suitable, closed, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical and capable of being securely sealed.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes:

    • The full chemical name: "4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Suspected Mutagen").

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone) to remove all residual chemical.[1] The rinsate must be collected and treated as hazardous chemical waste, and added to the designated waste container.[1] The decontaminated container can then be disposed of in accordance with local, state, and federal regulations.[1]

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

The ultimate disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide should be conducted by a licensed and reputable waste disposal company.[1][2] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Under no circumstances should this chemical be disposed of down the drain. [1][2]

Spill and Exposure Management

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure the area is well-ventilated .[1]

  • Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material without creating dust.[1]

  • Collect the material in a suitable, closed, and labeled container for disposal.[1]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

  • Collect all cleaning materials for disposal as hazardous waste.[1]

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.

Disposal_Workflow cluster_generation Waste Generation cluster_processing Waste Processing cluster_containment Containment & Storage cluster_disposal Final Disposal Unused Product Unused Product Segregate Waste Segregate Waste Unused Product->Segregate Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Empty Containers Empty Containers Decontaminate Containers Decontaminate Containers Empty Containers->Decontaminate Containers Hazardous Waste Container Hazardous Waste Container Segregate Waste->Hazardous Waste Container Collect Rinsate Collect Rinsate Decontaminate Containers->Collect Rinsate Collect Rinsate->Hazardous Waste Container Label Waste Label Waste Hazardous Waste Container->Label Waste Secure Storage Secure Storage Label Waste->Secure Storage Licensed Disposal Company Licensed Disposal Company Secure Storage->Licensed Disposal Company Incineration Incineration Licensed Disposal Company->Incineration

Caption: Disposal workflow for 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.

Regulatory Context

The disposal of chemical waste is governed by a framework of regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[6]

Conclusion

The safe and responsible disposal of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is a non-negotiable aspect of laboratory practice. By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can protect themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.

References

  • Liu, X., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20455-20469. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Al-Mulla, A. (2025, August 6). Green synthesis of benzamide-dioxoisoindoline derivatives and assessment of their radical scavenging activity – Experimental and theoretical approach. ResearchGate. [Link]

Sources

Navigating the Safe Handling of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, actionable safety and logistical information for the handling of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide, a compound of interest for researchers in medicinal chemistry and related fields. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, logical, and field-tested protocol that prioritizes the well-being of laboratory personnel while ensuring the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Benzamide Moiety: Benzamides are a class of aromatic amides. Similar compounds are known to be potential skin, eye, and respiratory tract irritants.[1][2] Inhalation of dusts can be harmful, and some aromatic amines, which are structurally related to amides, are known to have toxic effects.[3][4]

  • Phenolic Group: Phenols are corrosive and toxic.[5][6] They can cause severe skin burns and eye damage, and systemic toxicity can occur through skin absorption.[5][6]

Based on this structural analysis, it is prudent to treat 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and possible systemic toxicity upon absorption. The American Chemical Society (ACS) emphasizes a "RAMP" approach to laboratory safety: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[7][8]

Assumed Hazard Classifications:

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
H302Harmful if swallowed.
H312Harmful in contact with skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. All PPE should be inspected before use and removed before leaving the laboratory.[9]

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Conforming to ANSI Z87.1 or equivalent standards is crucial to protect against splashes and airborne particles.
Skin Chemical-resistant gloves (Nitrile or Neoprene). A lab coat must be worn and fully buttoned.Double-gloving is recommended, especially for prolonged handling. Nitrile gloves provide good splash protection, while neoprene offers broader chemical resistance.[1][10]
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (P100) may be necessary if dust or aerosols are generated and engineering controls are insufficient.The need for respiratory protection should be determined by a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All weighing and handling of solid 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide and its solutions must be conducted in a certified chemical fume hood.[1][6] This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][5][6]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure the fume hood sash is at the appropriate working height.

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid generating dust.

    • Use a spatula for transfers.

    • Weigh the compound on a tared weigh boat or directly into the reaction vessel inside the fume hood.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and then with soap and water.

    • Decontaminate all equipment used.

    • Properly dispose of all waste as described in the disposal plan.

    • Wash hands thoroughly after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE Area Designate & Prepare Work Area in Fume Hood Prep->Area Equip Assemble Equipment Area->Equip Weigh Weigh Compound in Fume Hood Equip->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Clean Clean & Decontaminate Work Area React->Clean Dispose Dispose of Waste Clean->Dispose Doff Doff PPE Dispose->Doff Wash Wash Hands Doff->Wash

Caption: A streamlined workflow for the safe handling of 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.

Emergency Procedures: Preparedness is Key

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Spill_Small Small Spill in Hood Spill->Spill_Small Spill_Large Large Spill Spill->Spill_Large Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill_Contain Contain & Clean Spill_Small->Spill_Contain Spill_Evacuate Evacuate & Alert EHS Spill_Large->Spill_Evacuate Wash_Skin Wash with Soap & Water (15 min) Skin_Contact->Wash_Skin Flush_Eyes Flush with Water (15 min) Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Decision tree for emergency response to spills and exposures.

Disposal Plan: Responsible Stewardship

All waste containing 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never dispose of this compound down the drain.[12]

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible conduct of research. This guide is a living document and should be supplemented with your institution's specific safety policies and the professional judgment of the experienced researcher.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Publications & Resources. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • American Association of Chemistry Teachers. (n.d.). Classroom Resources | ACS Chemical Safety. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (1995, February 20). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • American Chemical Society. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.